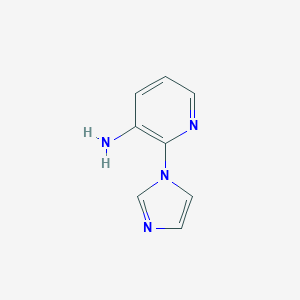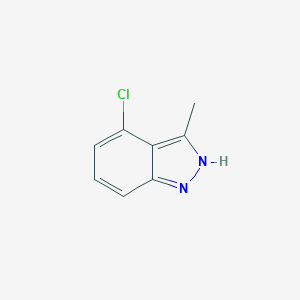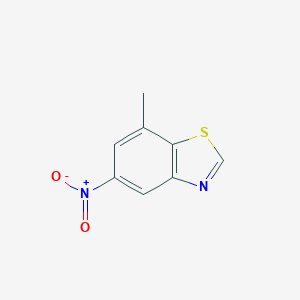
6-Iodouridine
Vue d'ensemble
Description
6-Iodouridine (6-IU) is an important nucleoside that has been used in a variety of scientific and medical applications. It is a synthetic derivative of uridine, a naturally occurring nucleoside found in ribonucleic acids (RNA). 6-IU has been used in the synthesis of other nucleosides, as well as in studies of the structure and function of RNA. In addition, it has been used in the development of antiviral and anticancer agents, and in the development of new therapeutic strategies for the treatment of cancer. 6-IU has also been used in the development of gene therapy approaches.
Applications De Recherche Scientifique
Radiosensitizing Agent
6-Iodouridine has been studied as a potential radiosensitizer, a substance that makes tumor cells more sensitive to radiation therapy . However, it was found that 6-Iodouridine is unstable in an aqueous solution, which limits its practical application as a radiosensitizer .
Antimalarial Drug
6-Iodouridine has shown promising results as an antimalarial drug . It is a potent inhibitor of orotidine 5′-monophosphate decarboxylase (ODCase), an enzyme that is crucial for the survival of Plasmodium falciparum, the parasite that causes malaria . It has shown efficacy against P. falciparum, including drug-resistant isolates .
Combination Therapy
6-Iodouridine has potential for use in combination therapy. In drug combination studies, 6-Iodouridine showed good efficacy in vivo with artemisinin and azithromycin . This suggests that it could be used in combination with other drugs to enhance their antimalarial effects .
Study of ODCase Inhibition
6-Iodouridine has been used in the study of ODCase inhibition . By studying how 6-Iodouridine and other analogues inhibit ODCase, researchers can gain a better understanding of the enzyme’s catalytic mechanism .
Mécanisme D'action
Target of Action
6-Iodouridine primarily targets the enzyme orotidine 5’-monophosphate decarboxylase (ODCase) . ODCase plays a crucial role in the synthesis of pyrimidine nucleotides, which are essential components of DNA and RNA. By inhibiting this enzyme, 6-Iodouridine disrupts the normal functioning of cells, particularly those of the malaria parasite Plasmodium falciparum .
Mode of Action
6-Iodouridine acts as an antiviral agent by inhibiting viral replication . It substitutes itself for thymidine in viral DNA, which in turn inhibits thymidylate phosphorylase and viral DNA polymerases from functioning properly . This results in the production of faulty DNA, leading to the inability of the virus to reproduce or infect/destroy tissue .
Biochemical Pathways
The primary biochemical pathway affected by 6-Iodouridine is the pyrimidine synthesis pathway . By inhibiting ODCase, 6-Iodouridine disrupts the production of pyrimidine nucleotides, leading to a halt in DNA and RNA synthesis. This disruption has downstream effects on cell division and growth, particularly in rapidly dividing cells such as those of the malaria parasite .
Pharmacokinetics
It’s known that the compound exhibits promising antimalarial activity againstP. falciparum, including drug-resistant isolates
Result of Action
The primary result of 6-Iodouridine’s action is the inhibition of viral replication and the disruption of cellular processes in P. falciparum . This leads to the death of the parasite and a reduction in the severity of the malaria infection .
Safety and Hazards
Propriétés
IUPAC Name |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-iodopyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11IN2O6/c10-4-1-5(14)11-9(17)12(4)8-7(16)6(15)3(2-13)18-8/h1,3,6-8,13,15-16H,2H2,(H,11,14,17)/t3-,6-,7-,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUJFLFNXVSOBKJ-YXZULKJRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N(C(=O)NC1=O)C2C(C(C(O2)CO)O)O)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(N(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11IN2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Iodouridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



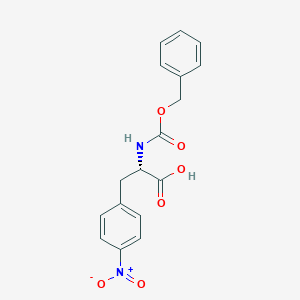

![methyl 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetate](/img/structure/B175755.png)
![(2S)-N-[(S)-1-(Benzyloxycarbonyl)ethyl]-1-(benzyloxycarbonyl)pyrrolidine-2-carboxamide](/img/structure/B175757.png)
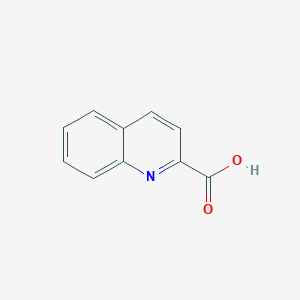



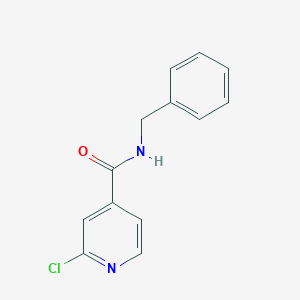
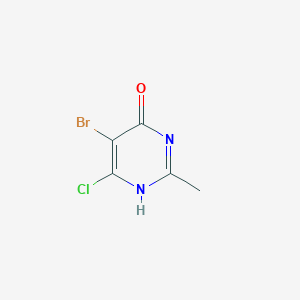
![(2R,3R,4S,5R,6R)-2-[(5-bromo-6-chloro-1H-indol-3-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B175773.png)
